

2-Hydroxy-5-iodo-4-methylbenzoic acid physical and chemical properties

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Compound of Interest

Compound Name: 2-Hydroxy-5-iodo-4-methylbenzoic acid

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An In-depth Technical Guide to **2-Hydroxy-5-iodo-4-methylbenzoic Acid**: Physicochemical Properties and Experimental Analysis

Authored by a Senior Application Scientist

Introduction

2-Hydroxy-5-iodo-4-methylbenzoic acid is a polysubstituted aromatic carboxylic acid that serves as a crucial building block in various fields of chemical synthesis. Its unique arrangement of functional groups—a carboxylic acid, a hydroxyl group, a methyl group, and an iodine atom—imparts a distinct reactivity profile, making it a valuable intermediate. For researchers in medicinal chemistry and drug development, this compound is particularly significant as a scaffold for synthesizing novel pharmaceutical agents.^[1] Its structure allows for diverse chemical modifications, enabling the creation of molecules with specific biological activities.^{[1][2][3]} This guide provides a comprehensive technical overview of the core physical and chemical properties of **2-Hydroxy-5-iodo-4-methylbenzoic acid**, complete with detailed experimental protocols for its characterization, aimed at empowering researchers to effectively utilize this versatile compound.

Chemical Identity and Molecular Structure

A precise understanding of the molecule's structure is the foundation for interpreting its behavior. The functional groups dictate its reactivity, polarity, and intermolecular interactions.

- Molecular Formula: C₈H₇IO₃[\[1\]](#)[\[4\]](#)
- Molecular Weight: 278.04 g/mol [\[1\]](#)[\[4\]](#)
- CAS Number: 850146-83-7[\[1\]](#)[\[4\]](#)[\[5\]](#)

The structure features a benzoic acid core. The hydroxyl group at position 2 and the carboxylic acid at position 1 can form a strong intramolecular hydrogen bond, a characteristic feature of salicylic acid derivatives that influences acidity and reactivity. The iodine atom at position 5 is a heavy halogen, significantly increasing the molecule's density and providing a reactive site for cross-coupling reactions. The methyl group at position 4 is an electron-donating group, which can subtly modulate the electronic properties of the aromatic ring.

Caption: Chemical structure of **2-Hydroxy-5-iodo-4-methylbenzoic acid**.

Physicochemical Properties

The physical properties of a compound are critical for its handling, purification, and formulation. The data presented below are compiled from various chemical databases.

Property	Value	Significance for Researchers	Source
Appearance	White to off-white crystalline powder	Provides a baseline for visual inspection of purity. Deviations in color may indicate impurities or degradation.	[3]
Boiling Point	388.7°C at 760 mmHg (Predicted)	Useful for purification by distillation under vacuum, though high temperature suggests potential for decomposition.	[1]
Density	2.004 g/cm ³ (Predicted)	Important for reaction scale-up, solvent volume calculations, and formulation design.	[1]
Vapor Pressure	9.75E-07 mmHg at 25°C (Predicted)	The extremely low vapor pressure indicates the compound is non-volatile under standard lab conditions, simplifying handling.	[1]
Refractive Index	1.686 (Predicted)	Can be used as a quality control parameter to check purity if the compound is in a liquid state or dissolved.	[1]

Storage Temperature 2-8°C

Suggests the compound may have limited long-term stability at room temperature; refrigeration is recommended. [\[1\]](#)

Note: Many of these properties are computationally predicted and should be confirmed experimentally for critical applications.

Spectroscopic Profile for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity and purity of a chemical compound.

¹H NMR Spectroscopy

Proton NMR provides information on the number and electronic environment of hydrogen atoms. For **2-Hydroxy-5-iodo-4-methylbenzoic acid**, the spectrum would show distinct signals for the aromatic protons, the methyl protons, and the acidic protons.

- Aromatic Protons: Two singlets or narrow doublets are expected in the aromatic region (typically δ 7.0-8.5 ppm). The protons at positions 3 and 6 will have unique chemical shifts due to the different neighboring substituents.
- Methyl Protons (-CH₃): A sharp singlet is expected around δ 2.2-2.5 ppm.[\[6\]](#)
- Hydroxyl (-OH) and Carboxylic Acid (-COOH) Protons: These protons produce broad singlets with variable chemical shifts, often appearing far downfield (>10 ppm for the -COOH proton). [\[7\]](#) Their positions are highly dependent on solvent and concentration.

FTIR Spectroscopy

Infrared spectroscopy identifies the functional groups present in a molecule by their characteristic vibrational frequencies.

- O-H Stretch: A very broad band from ~ 2500 to 3300 cm^{-1} is characteristic of the hydrogen-bonded carboxylic acid O-H group. A sharper O-H stretch for the phenolic group may also be visible around $3200\text{-}3400\text{ cm}^{-1}$.^[8]
- C=O Stretch: A strong, sharp absorption band around $1660\text{-}1700\text{ cm}^{-1}$ corresponds to the carbonyl of the carboxylic acid.^[8]
- C=C Stretch: Aromatic ring stretching vibrations appear in the $1450\text{-}1600\text{ cm}^{-1}$ region.
- C-O Stretch: Bands corresponding to the C-O stretching of the carboxylic acid and phenol will be present in the $1200\text{-}1300\text{ cm}^{-1}$ region.

Mass Spectrometry

Mass spectrometry provides the molecular weight and fragmentation pattern of a molecule.

- Molecular Ion Peak (M⁺): The molecular ion peak will appear at an m/z corresponding to the molecular weight (278.04).
- Isotopic Pattern: Iodine is monoisotopic (¹²⁷I), so it does not produce a characteristic M+2 peak like chlorine or bromine.^{[9][10]} However, the presence of iodine can be inferred from fragmentation patterns, such as the loss of an iodine radical (a loss of 127 mass units).

Experimental Protocols for Core Property Determination

To ensure scientific integrity, the following protocols are provided as self-validating systems for characterizing **2-Hydroxy-5-iodo-4-methylbenzoic acid**.

Protocol for Melting Point Determination

Purpose: To determine the temperature range over which the solid compound transitions to a liquid, which serves as a crucial indicator of purity. Pure crystalline compounds typically have a sharp melting range of $0.5\text{-}1.0^\circ\text{C}$.

Methodology:

- Sample Preparation: Place a small amount of the dry, crystalline compound on a watch glass. If necessary, finely crush the powder using a mortar and pestle.[11]
- Capillary Loading: Tap the open end of a capillary tube into the powder to collect a small amount. Invert the tube and tap the sealed end gently on a hard surface to pack the sample to a height of 2-3 mm.[11][12]
- Apparatus Setup: Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.
- Rapid Determination (Optional): Heat the sample rapidly to get an approximate melting point. This saves time in the subsequent accurate measurement.
- Accurate Determination: Allow the apparatus to cool. Insert a new sample and heat rapidly to about 15-20°C below the approximate melting point. Then, decrease the heating rate to 1-2°C per minute.[12]
- Data Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the last solid crystal melts (T_2). The melting point is reported as the range $T_1 - T_2$.[11][13]

Expertise & Causality: A slow heating rate near the melting point is critical for thermal equilibrium between the sample, heating block, and thermometer, ensuring an accurate reading.[12] A wide melting range ($>2^\circ\text{C}$) typically indicates the presence of impurities, which disrupt the crystal lattice and lower the energy required to melt the solid.



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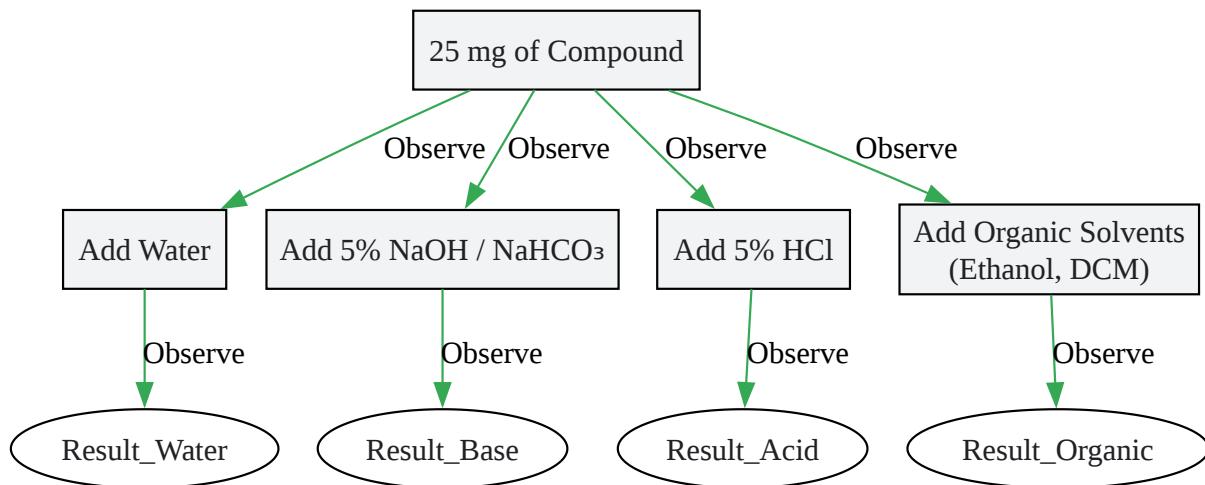
Caption: Workflow for accurate melting point determination.

Protocol for Solubility Profiling

Purpose: To determine the solubility of the compound in various solvents, which is essential for selecting appropriate solvents for reactions, purification, and formulation.

Methodology:

- Solvent Selection: Prepare test tubes with a panel of representative solvents: Water, 5% NaOH (aq), 5% NaHCO₃ (aq), 5% HCl (aq), Ethanol, and Dichloromethane.
- Sample Addition: To each test tube, add approximately 25 mg of the compound.[\[14\]](#)
- Solvent Addition & Observation: Add 0.75 mL of the selected solvent to the corresponding test tube in portions. After each addition, vortex or shake the tube vigorously for 30-60 seconds.[\[14\]](#)[\[15\]](#)
- Classification:
 - Soluble: The entire solid dissolves completely.
 - Partially Soluble: Some, but not all, of the solid dissolves.
 - Insoluble: No discernible amount of solid dissolves.
- Acid-Base Causality:
 - Solubility in 5% NaOH indicates an acidic functional group (like the carboxylic acid or phenol) is present, as it forms a water-soluble sodium salt.
 - Solubility in 5% NaHCO₃, a weaker base, specifically indicates a strongly acidic group like a carboxylic acid. Phenols are typically not acidic enough to react with bicarbonate.[\[15\]](#)
 - Insolubility in water but solubility in polar organic solvents like ethanol suggests the molecule has significant non-polar character despite its polar functional groups.



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Caption: Systematic workflow for solubility profiling.

Protocol for pKa Determination via Potentiometric Titration

Purpose: To quantify the acidity of the ionizable functional groups (carboxylic acid and phenol). The pKa value is critical for predicting the ionization state of the molecule at a given pH, which profoundly affects its solubility, membrane permeability, and receptor binding.

Methodology:

- System Calibration: Calibrate a pH meter using at least two standard buffers (e.g., pH 4.0 and 7.0).^[16]
- Sample Preparation: Accurately weigh and dissolve a sample of the compound in a known volume of deionized water (or a water/co-solvent mixture if solubility is low) to create a solution of known concentration (e.g., 0.01 M).^[17]
- Titration Setup: Place the solution in a beaker with a magnetic stirrer. Immerse the calibrated pH electrode.
- Titrant: Use a standardized solution of a strong base (e.g., 0.1 M NaOH) as the titrant.

- Titration: Add the titrant in small, precise increments (e.g., 0.1 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[16] [18]
- Data Analysis:
 - Plot the measured pH (y-axis) versus the volume of titrant added (x-axis) to generate a titration curve.
 - The curve will show one or two inflection points (equivalence points).
 - The pKa is the pH at the half-equivalence point, where half of the acidic group has been neutralized.[17] Two pKa values may be observed, one for the carboxylic acid (expected pKa ~3-5) and one for the phenol (expected pKa ~8-10).

Trustworthiness & Validation: This method is highly accurate because the pKa is determined from a full titration curve rather than a single point.[17] The shape of the curve itself validates the data; a clear sigmoidal shape confirms a successful titration. Performing the titration in triplicate ensures the reproducibility of the result.[16]

Conclusion

2-Hydroxy-5-iodo-4-methylbenzoic acid is a well-defined chemical entity with a unique combination of functional groups that make it a valuable tool for chemical synthesis and drug discovery. Its properties, from its solid-state characteristics to its spectroscopic signature and acidity, are all direct consequences of its molecular structure. By employing the rigorous experimental protocols detailed in this guide, researchers can ensure the quality and identity of their material, enabling reproducible and reliable results in their downstream applications. This comprehensive understanding is the cornerstone of sound scientific and developmental work.

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